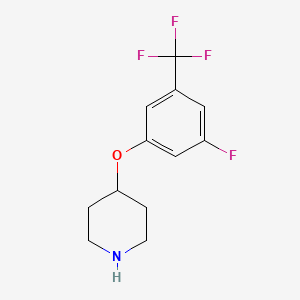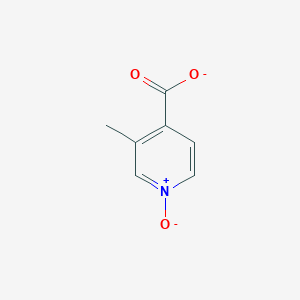
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole is an organic compound with a complex structure that includes a nitro group, a methoxy group, and a dihydroindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable indole derivative, followed by methylation and subsequent reduction to introduce the dihydro functionality. The reaction conditions often involve the use of strong acids for nitration, methylating agents like methyl iodide, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydride or lithium aluminum hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-dimethyl-5-methoxy-4,5’-biisoxazole
- 3,3-dimethyl-5-methoxy-4,5’-bi-1,2-oxazole
Uniqueness
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole is unique due to the presence of both a nitro group and a methoxy group on the indole core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C11H14N2O3/c1-11(2)6-12-8-5-9(13(14)15)10(16-3)4-7(8)11/h4-5,12H,6H2,1-3H3 |
Clave InChI |
MIHSPMIQTDLALK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=CC(=C(C=C21)OC)[N+](=O)[O-])C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[5-[3-(1H-imidazol-1-YL)-4-(methylsulfonyl)phenyl]-4-methyl-2-thiazolyl]-](/img/structure/B8685561.png)


![4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8685580.png)



